molecular formula C25H23N3O4 B10969707 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide

Cat. No.: B10969707
M. Wt: 429.5 g/mol
InChI Key: ZZHJFEYPUKCBRS-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: This step involves the reaction of the oxadiazole intermediate with phenoxyacetic acid or its derivatives, followed by amidation with 3-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated aromatic compounds.

Scientific Research Applications

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways in diseases such as cancer.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. Molecular docking studies have revealed its binding affinity to targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are implicated in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its oxadiazole ring and phenoxyacetamide moiety differentiate it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-[(3-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-4-3-5-18(14-17)15-26-23(29)16-31-22-12-8-20(9-13-22)25-27-24(28-32-25)19-6-10-21(30-2)11-7-19/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

ZZHJFEYPUKCBRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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